tert-butyl N-[2-(methoxyamino)ethyl]carbamate
Description
tert-Butyl N-[2-(methoxyamino)ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine backbone substituted with a methoxyamino (CH₃O-NH-) moiety. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, particularly in peptide synthesis and drug development . The methoxyamino group introduces unique reactivity, enabling selective deprotection or participation in conjugation reactions, such as oxime formation.
Properties
IUPAC Name |
tert-butyl N-[2-(methoxyamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)9-5-6-10-12-4/h10H,5-6H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTHSTBSJGODTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(methoxyamino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(methoxyamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2-(methoxyamino)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(methoxyamino)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development and as a precursor for pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its reactivity and versatility in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(methoxyamino)ethyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tert-butyl carbamate scaffold is highly modular, with variations in the ethyl chain substituent dictating chemical and biological properties. Below is a detailed comparison with key analogs:
tert-Butyl N-[2-(aminooxy)ethyl]carbamate (CAS: 75051-55-7)
- Structure: Contains an aminooxy (NH₂-O-) group instead of methoxyamino.
- Applications: Used in oxime ligation and bioconjugation due to the nucleophilic aminooxy group’s reactivity toward carbonyls .
- Key Differences: The aminooxy group enables faster conjugation kinetics compared to methoxyamino, which may require harsher conditions for deprotection or reaction.
tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate
- Structure : Features a chloro-substituted benzimidazolone heterocycle.
- Applications : Intermediate in synthesizing kinase inhibitors (e.g., 8-oxo inhibitors) due to the benzimidazolone’s affinity for ATP-binding pockets .
- Key Differences: The aromatic heterocycle enhances π-π stacking and hydrogen bonding, critical for target binding in medicinal chemistry, unlike the linear methoxyamino group.
tert-Butyl N-[2-(1H-imidazol-4-yl)ethyl]carbamate
- Structure : Substituted with an imidazole ring.
- Applications: Potential use in metal coordination or as a bioisostere in drug design, leveraging imidazole’s histidine-like properties .
- Key Differences: The imidazole’s basicity (pKa ~7) contrasts with the methoxyamino group’s weaker basicity, altering solubility and pH-dependent behavior.
tert-Butyl N-[2-(3-bromophenyl)ethyl]carbamate
- Structure : Contains a bromophenyl aromatic group.
- Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups .
- Key Differences: The bromine atom facilitates halogen-bonding and catalytic transformations, absent in the methoxyamino analog.
tert-Butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate
- Structure : Includes a formyl-substituted oxazole ring.
- Applications : The aldehyde group enables nucleophilic additions (e.g., reductive amination) or serves as a directing group in C–H activation .
- Key Differences: The oxazole’s electron-deficient nature contrasts with the electron-rich methoxyamino group, influencing reactivity in metal-catalyzed reactions.
Biological Activity
Tert-butyl N-[2-(methoxyamino)ethyl]carbamate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a valuable compound for studying enzyme interactions, protein modifications, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical formula: . The presence of the methoxyamino group contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its application in synthetic chemistry and biological assays.
The mechanism of action for this compound involves its binding to specific enzymes or receptors, modulating their activity. This interaction can either enhance or inhibit enzymatic functions depending on the target and the context of its use. The compound is particularly noted for its role as a substrate or inhibitor in biochemical assays, which is crucial for understanding enzyme kinetics and metabolic pathways.
Biological Applications
- Enzyme Interactions : The compound is utilized in studies focused on enzyme interactions, providing insights into enzyme kinetics and regulatory mechanisms.
- Protein Modifications : It serves as a tool for investigating post-translational modifications of proteins, which are vital for understanding cellular functions and signaling pathways.
- Therapeutic Potential : Research indicates that this compound may have therapeutic properties, particularly in drug development contexts. It is being explored as a precursor for pharmacologically active compounds.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key differences:
| Compound Name | Structure Feature | Notable Activity |
|---|---|---|
| This compound | Methoxyamino group | Enzyme substrate/inhibitor |
| Tert-butyl N-[2-(methylamino)ethyl]carbamate | Methylamino group | Antimicrobial activity |
| Tert-butyl N-[2-(ethylamino)ethyl]carbamate | Ethylamino group | Anti-inflammatory properties |
The methoxyamino group in this compound distinguishes it from its analogs, potentially leading to unique biological activities not observed in other derivatives.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various biological contexts:
Q & A
Q. What are the common synthetic routes for tert-butyl N-[2-(methoxyamino)ethyl]carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with functionalized amines or halides under controlled conditions. For example:
- Route 1 : Reacting tert-butyl carbamate with 2-(methoxyamino)ethyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base, achieves yields of 70–85% after column chromatography .
- Route 2 : Alternative methods employ Boc-protection strategies, where the methoxyamino group is introduced via reductive amination or nucleophilic substitution .
- Critical Parameters :
- Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.
- Temperature : Lower temperatures (0–25°C) minimize side reactions.
- Purification : Silica gel chromatography or recrystallization ensures >95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.2–3.5 ppm (N-CH₂-), and δ 3.7–3.9 ppm (methoxy group) .
- ¹³C NMR : Signals near δ 80 ppm (Boc carbonyl) and δ 50–60 ppm (methoxy carbons) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ consistent with the molecular formula C₉H₁₉N₂O₃ (calc. 211.14) .
- IR Spectroscopy : Stretching bands at ~1680 cm⁻¹ (carbamate C=O) and ~1250 cm⁻¹ (C-O of methoxy) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity : Use HPLC or LC-MS to verify >98% purity, as impurities (e.g., deprotected amines) can skew bioactivity .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and temperature (25°C vs. 37°C) to ensure reproducibility .
- Structural Confirmation : Re-examine stereochemistry via X-ray crystallography (using SHELX software ) or 2D NMR to rule out isomerism .
Q. What strategies optimize regioselectivity in synthesizing derivatives of this compound for targeted biological interactions?
- Methodological Answer :
- Protecting Group Manipulation : Use orthogonal protecting groups (e.g., Fmoc for amines) to direct functionalization at specific sites .
- Catalytic Control : Pd-mediated cross-coupling or enzymatic catalysis enhances selectivity for C-N bond formation .
- Computational Modeling : DFT calculations predict reactivity trends, guiding substituent placement for optimal target binding .
Q. How does the tert-butyl carbamate group influence the compound’s stability and reactivity under varying experimental conditions?
- Methodological Answer :
- Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA/DCM), enabling controlled deprotection for further derivatization .
- Thermal Stability : Decomposition occurs above 150°C (DSC data), necessitating low-temperature storage for long-term stability .
- Solvent Compatibility : Stable in polar aprotic solvents but hydrolyzes slowly in aqueous basic media (pH > 10) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
